Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate
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Overview
Description
Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate is a heterocyclic compound with the molecular formula C4H6N4O2. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
Scientific Research Applications
Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being explored for its neuroprotective and anti-inflammatory properties.
Industry: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
1,2,3-Triazole: Widely used in click chemistry and as a building block for various pharmaceuticals.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic salts and has applications in material science.
Uniqueness
Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate stands out due to its unique combination of biological activities, including antimicrobial, neuroprotective, and anti-inflammatory properties.
Biological Activity
Methyl 4-amino-2H-1,2,3-triazole-5-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are classified into two main types: 1,2,3-triazoles and 1,2,4-triazoles. The 1,2,3-triazole derivatives have gained significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity. For example:
- Method A : Utilizing azide and alkyne coupling reactions catalyzed by copper salts.
- Method B : Employing hydrazine derivatives in the presence of carbonyl compounds to form the triazole ring.
These methods have been optimized to achieve high yields (up to 98%) and regioselectivity .
3.1 Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens:
- Bacterial Activity : Studies have shown that this compound demonstrates significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) range from 10 to 50 µg/mL depending on the strain tested .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Enterococcus faecalis | 25 |
3.2 Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The compound showed IC50 values ranging from 1.4 µM to 5.0 µM across different cell lines, indicating potent antiproliferative activity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 1.4 |
HCT116 | 2.6 |
HepG2 | 5.0 |
The mechanism underlying the biological activities of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:
- Thymidylate Synthase Inhibition : This compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells.
4. Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Case Study A: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Case Study B: Antimicrobial Effectiveness
In another study focusing on its antimicrobial properties, the compound was tested against a panel of resistant bacterial strains. Results indicated that it not only inhibited growth but also disrupted biofilm formation at sub-MIC levels .
5. Conclusion
This compound represents a promising candidate for further development due to its potent biological activities against cancer and microbial pathogens. Continued research into its mechanisms of action and potential therapeutic applications is warranted.
Properties
IUPAC Name |
methyl 5-amino-2H-triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H3,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOCOMGAVIMDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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